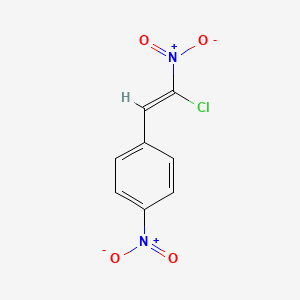
Anti-MRSA agent 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-MRSA agent 1 is a novel compound developed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics. MRSA is a significant cause of hospital-acquired infections and poses a serious public health threat due to its resistance to conventional antibiotics
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 1 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure with specific substituents to enhance its anti-MRSA activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions: Anti-MRSA agent 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives with potential biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
科学研究应用
Anti-MRSA agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of anti-MRSA agents.
Biology: Investigated for its ability to inhibit the growth of MRSA and other resistant bacteria.
Medicine: Explored as a potential therapeutic agent for treating MRSA infections.
作用机制
Anti-MRSA agent 1 is compared with other similar compounds, such as:
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis in bacteria.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis
Uniqueness: this compound is unique due to its dual mechanism of action, targeting both cell wall synthesis and inducing oxidative stress. This dual approach enhances its effectiveness against MRSA and reduces the likelihood of resistance development .
相似化合物的比较
- Linezolid
- Daptomycin
- Vancomycin
- Tigecycline
- Telavancin
属性
分子式 |
C26H29N7O4S |
|---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
6-[4-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]piperazin-1-yl]-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H29N7O4S/c1-30(2)9-14-33-23(34)17-6-4-5-16-20(8-7-18(21(16)17)24(33)35)31-10-12-32(13-11-31)25(36)22(29-37-3)19-15-38-26(27)28-19/h4-8,15H,9-14H2,1-3H3,(H2,27,28)/b29-22+ |
InChI 键 |
NURGQGCOEFLLOU-QUPMIFSKSA-N |
手性 SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=O)/C(=N/OC)/C5=CSC(=N5)N)C=CC=C3C1=O |
规范 SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=O)C(=NOC)C5=CSC(=N5)N)C=CC=C3C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)





